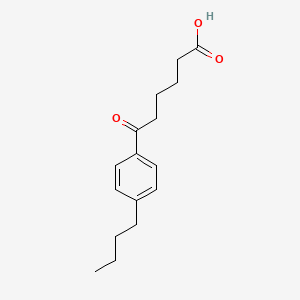

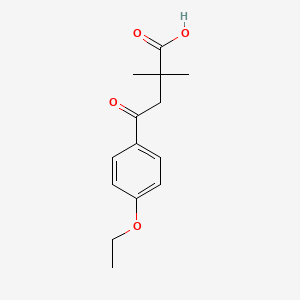

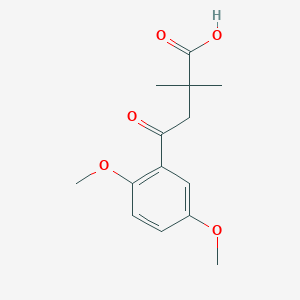

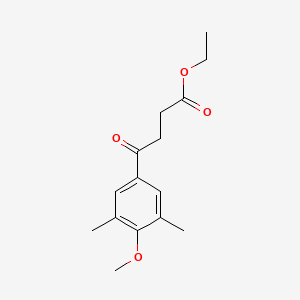

Methyl 4-cyano-1H-indole-6-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Methyl indole-6-carboxylate” is a compound with the empirical formula C10H9NO2 . It is a heterocyclic compound and is part of the indole family . Indole compounds are known to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Synthesis Analysis

While specific synthesis methods for “Methyl 4-cyano-1H-indole-6-carboxylate” were not found, indole derivatives are often synthesized for screening different pharmacological activities .

Molecular Structure Analysis

The molecular weight of “Methyl indole-6-carboxylate” is 175.18 . The SMILES string representation of the molecule is COC(=O)c1ccc2cc[nH]c2c1 .

Chemical Reactions Analysis

Indole derivatives are known to undergo electrophilic substitution due to excessive π-electrons delocalization .

Physical And Chemical Properties Analysis

“Methyl indole-6-carboxylate” is a solid with a melting point of 76-80 °C (lit.) .

Applications De Recherche Scientifique

Fluorescent and Infrared Probes

Methyl indole-4-carboxylate, a derivative of Methyl 4-cyano-1H-indole-6-carboxylate, has shown potential as a fluorescent probe. Huang et al. (2018) explored the use of ester-derivatized indoles, including methyl indole-4-carboxylate, as spectroscopic probes to study local protein environments. Their research highlighted the substance's emission at around 450 nm with a long fluorescence lifetime, making it a promising candidate for biological applications (Huang et al., 2018). Similarly, Liu et al. (2020) confirmed the potential of methyl indole-4-carboxylate as both a fluorescent and infrared probe, useful for sensing local hydration environments (Liu et al., 2020).

Synthesis of Derivatives

Research has been conducted on synthesizing various derivatives of Methyl 4-cyano-1H-indole-6-carboxylate for different applications. Lim et al. (2007) prepared methyl 2-(cyanomethyl)-2,3-dihydro-1H-indole-2-carboxylates through a process involving Morita-Baylis-Hillman acetates, which have potential applications in pharmaceutical synthesis (Lim et al., 2007).

Fluorescence Studies

Queiroz et al. (2007) synthesized new methyl 3-arylindole-2-carboxylates, demonstrating their potential as fluorescent probes. These compounds showed solvent-sensitive emission, indicating their utility in various solvent environments (Queiroz et al., 2007).

Medicinal Chemistry Applications

Several studies have focused on the medicinal chemistry applications of methyl indole derivatives. For instance, Niemyjska et al. (2012) synthesized new methyl indole-3-carboxylate derivatives and explored their anti-cancer activities. These derivatives were found to inhibit the growth of various cancer cell lines, highlighting their potential in cancer treatment (Niemyjska et al., 2012).

Antioxidant and Anticholinesterase Properties

Bingul et al. (2019) synthesized indole-2-carbohydrazides and oxadiazoles starting from methyl indole-2-carboxylate. These compounds showed promising antioxidant and acetylcholinesterase inhibition properties, suggesting their potential in treating neurodegenerative diseases (Bingul et al., 2019).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

methyl 4-cyano-1H-indole-6-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O2/c1-15-11(14)7-4-8(6-12)9-2-3-13-10(9)5-7/h2-5,13H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEYKJQBQENXMBM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C2C=CNC2=C1)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80646127 |

Source

|

| Record name | Methyl 4-cyano-1H-indole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-cyano-1H-indole-6-carboxylate | |

CAS RN |

885518-38-7 |

Source

|

| Record name | Methyl 4-cyano-1H-indole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.